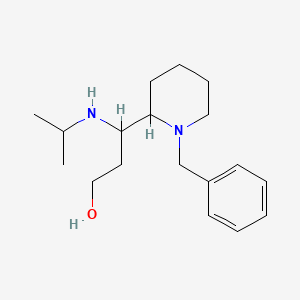
3,6-Dioxopiperazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperazinecarboxamide, 3,6-dioxo- is a chemical compound with the molecular formula C₅H₇N₃O₃. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinecarboxamide, 3,6-dioxo- typically involves the reaction of piperazine with phosgene or other carbonylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to neutralize the hydrogen chloride generated during the reaction .
Industrial Production Methods
Industrial production of 2-Piperazinecarboxamide, 3,6-dioxo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Piperazinecarboxamide, 3,6-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of 2-Piperazinecarboxamide, 3,6-dioxo- .
Aplicaciones Científicas De Investigación
2-Piperazinecarboxamide, 3,6-dioxo- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Piperazinecarboxamide, 3,6-dioxo- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
2-Piperazinecarboxamide, 3,6-dioxo- can be compared with other similar compounds, such as:
2-Piperazinecarboxamide, N-methyl-3,6-dioxo-: This compound has a similar structure but with a methyl group attached to the nitrogen atom.
3,5-Dioxo-1-piperazine: Another related compound with a slightly different structure and properties.
Propiedades
Fórmula molecular |
C5H7N3O3 |
|---|---|
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
3,6-dioxopiperazine-2-carboxamide |
InChI |
InChI=1S/C5H7N3O3/c6-4(10)3-5(11)7-1-2(9)8-3/h3H,1H2,(H2,6,10)(H,7,11)(H,8,9) |
Clave InChI |
JGVRNHGDWGAHBQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(C(=O)N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)




![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)


